molecular formula C22H19FN6O2 B2979595 1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-43-6

1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2979595
CAS RN: 898448-43-6
M. Wt: 418.432
InChI Key: OXWIOKMJBHGCLG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzyl group, a dihydrotriazinopurine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings, which could contribute to its stability and reactivity. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in certain reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could in turn affect its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a purine core fused with a triazino ring. It is characterized by a fluorobenzyl group at position 1 and phenyl and dimethyl substituents at positions 3 and 7, respectively. The synthesis involves several steps, including the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to obtain 7,8-diamino-1,3-dimethylxanthine, followed by methylation and subsequent treatment with alkylamines .

Antitumor Activity

Compound 4 (1,3,8,10-tetrone derivative) exhibits antitumor activity against P388 leukemia. This finding suggests its potential as a therapeutic agent in cancer research .

Vascular Relaxing Effects

Although some triazino [3,2-f] purines derived from this compound were examined for vascular relaxing effects, none demonstrated potent activity. Further investigation may be needed to explore their potential in cardiovascular research .

Antiviral Probes

Given the compound’s unique structure, it might be worth investigating its antiviral properties. Fluorinated analogs of related triazinothiadiazolones have been studied as antiviral probes . Exploring the antiviral potential of this compound could be a valuable avenue for research.

Computational Studies

Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological targets. Researchers could explore its binding affinity to relevant proteins or enzymes, aiding drug discovery efforts.

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the specific functional groups present. For example, the fluorobenzyl group could potentially interact with certain enzymes or receptors in the body .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, such as in medicine or materials science. It would also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-6-4-3-5-7-15)25-29(21(28)24-19)12-14-8-10-16(23)11-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWIOKMJBHGCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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